molecular formula C11H8BrN3O2 B13487937 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

Katalognummer: B13487937
Molekulargewicht: 294.10 g/mol
InChI-Schlüssel: IHQLOIJRCVXUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and a hexahydropyrimidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H8BrN3O2

Molekulargewicht

294.10 g/mol

IUPAC-Name

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)

InChI-Schlüssel

IHQLOIJRCVXUFL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.